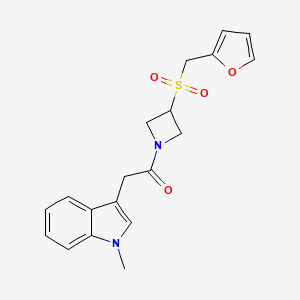
1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a furan ring, an azetidine moiety, and an indole derivative, which collectively enhance its reactivity and pharmacological potential.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen, known for various biological activities. |
| Azetidine Moiety | A four-membered nitrogen-containing ring that contributes to the compound's reactivity. |
| Indole Derivative | A bicyclic structure associated with numerous pharmacological effects, including anti-cancer properties. |
| Sulfonyl Group | Enhances interaction with biological targets, potentially inhibiting specific enzymes. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group is particularly noteworthy for facilitating strong interactions with protein active sites, which can lead to enzyme inhibition or modulation of receptor activity. The indole moiety further contributes to its pharmacological properties, often linked to anti-inflammatory and anti-cancer effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its potential as a COX-2 inhibitor, demonstrating efficacy in reducing inflammation .
- Anticancer Potential : Indole derivatives are frequently associated with anticancer properties, suggesting that this compound may inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into the biological activity of this compound:
- Synthesis and Evaluation of Indole Derivatives : A study synthesized novel indole derivatives and assessed their anti-inflammatory and analgesic properties. The findings indicated that certain derivatives exhibited strong COX-2 inhibition, underscoring the relevance of indole structures in drug design .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various targets, revealing its potential as an effective drug candidate against specific diseases .
- Antitubercular Activity : Related compounds have shown promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance antitubercular activity .
Eigenschaften
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-20-10-14(17-6-2-3-7-18(17)20)9-19(22)21-11-16(12-21)26(23,24)13-15-5-4-8-25-15/h2-8,10,16H,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHPIBMLMYZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













